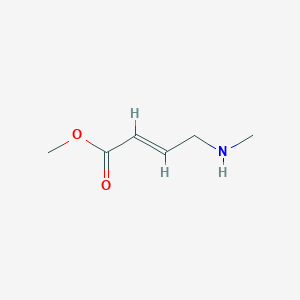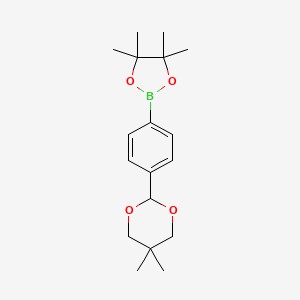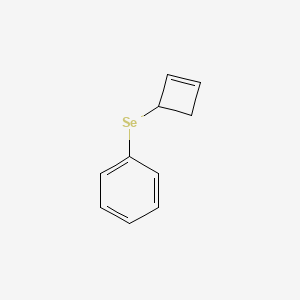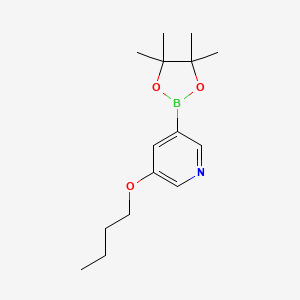![molecular formula C17H14Cl2N2O B13407680 3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichloro groups and a phenylbutenylidene moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide typically involves the reaction of 3,4-dichlorobenzohydrazide with 4-phenylbut-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for various applications.
化学反応の分析
Types of Reactions
3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-n’-[(3-ethoxy-4-hydroxybenzylidene)]benzohydrazide
- 3,4-Dichloro-n’-[(E)-2,2,2-trifluoroethylidene]benzohydrazide
- 3,4-Dichloro-n’-[(E)-(3-chloro-4-methoxyphenyl)methylene]benzohydrazide
Uniqueness
3,4-Dichloro-n’-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the phenylbutenylidene moiety, which distinguishes it from other similar compounds
特性
分子式 |
C17H14Cl2N2O |
|---|---|
分子量 |
333.2 g/mol |
IUPAC名 |
3,4-dichloro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H14Cl2N2O/c1-12(7-8-13-5-3-2-4-6-13)20-21-17(22)14-9-10-15(18)16(19)11-14/h2-11H,1H3,(H,21,22)/b8-7+,20-12+ |
InChIキー |
IUHCQHKTHCKDBY-BYHMIWLJSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)Cl)Cl)/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)Cl)Cl)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


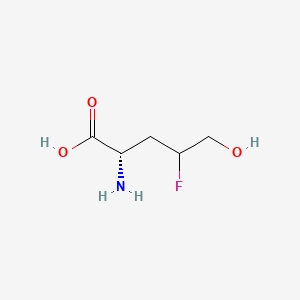
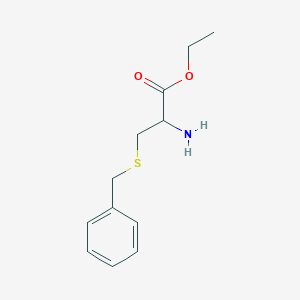
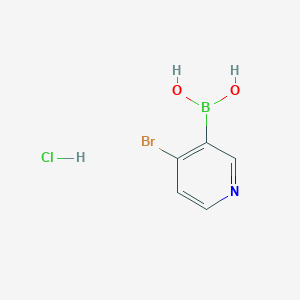
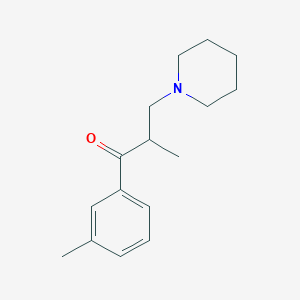
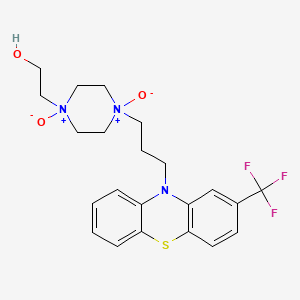
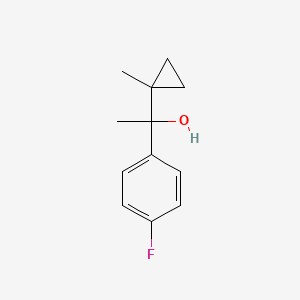
![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
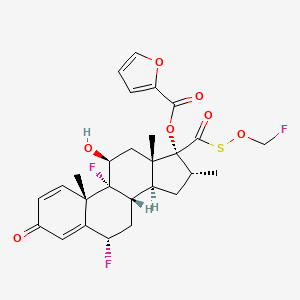
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
